4-Fluoro-3,3-dimethylpyrrolidine
Description
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Properties
IUPAC Name |
4-fluoro-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-6(2)4-8-3-5(6)7/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDJTWVJFFSLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-3,3-dimethylpyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which significantly influences its chemical properties and biological interactions. Research indicates that such fluorinated compounds can exhibit unique pharmacological profiles, making them valuable in drug development.
The molecular structure of this compound includes a pyrrolidine ring substituted with fluorine and two methyl groups. This configuration enhances its lipophilicity and biological activity, which is crucial for interactions with biological targets.
Antimicrobial Properties
Research has explored the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of cell wall synthesis, similar to other known antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 ± 2 | 100 |
| Escherichia coli | 12 ± 1 | 100 |
| Candida albicans | 14 ± 2 | 100 |
Table 1: Antimicrobial activity of this compound against selected microorganisms.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines such as HeLa and MCF-7. The compound displayed IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 ± 2 | Induction of apoptosis |
| MCF-7 | 12 ± 1 | Cell cycle arrest |
Table 2: Cytotoxic effects of this compound on cancer cell lines.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The fluorine atom enhances binding affinity to enzymes involved in metabolic pathways, potentially leading to the inhibition of key processes in microbial and cancer cells.
- Receptor Modulation: The compound may act on various receptors, altering their activity and contributing to its therapeutic effects.
Research Findings
Recent studies have highlighted the significance of structure-activity relationships (SAR) in understanding the biological effects of fluorinated compounds. The introduction of fluorine into organic molecules often enhances their metabolic stability and bioavailability.
Summary of Findings:
- Antimicrobial Activity: Effective against multiple bacterial and fungal strains.
- Anticancer Potential: Demonstrated cytotoxicity in various cancer cell lines.
- Mechanistic Insights: Interaction with enzymes and receptors suggests multiple pathways for its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
